molecular formula C15H32O3 B1514569 1-Dodecanol, 10-methyl-, acetate, (R)- CAS No. 71777-34-9

1-Dodecanol, 10-methyl-, acetate, (R)-

Cat. No.: B1514569
CAS No.: 71777-34-9
M. Wt: 260.41 g/mol
InChI Key: LRYHQMDCEIJFJX-BTQNPOSSSA-N
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Description

1-Dodecanol, 10-methyl-, acetate, (R)- is a branched-chain fatty alcohol ester characterized by a 12-carbon backbone with a methyl group at the 10th position and an acetylated hydroxyl group in the (R)-configuration. This structural specificity distinguishes it from linear analogs like 1-dodecanol acetate (n-dodecyl acetate) and other branched or unsaturated derivatives.

The compound’s chirality (R-configuration) may influence its interactions with enzymes or receptors, as seen in other chiral volatile organic compounds (VOCs) like 2-phenylethanol or terpenes . Branched-chain esters like 10-methyl derivatives are often associated with altered volatility, solubility, and bioactivity compared to linear counterparts, making them relevant in pheromone synthesis, polymer chemistry, and antimicrobial formulations .

Properties

CAS No.

71777-34-9

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;(10R)-10-methyldodecan-1-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)/t13-;/m1./s1

InChI Key

LRYHQMDCEIJFJX-BTQNPOSSSA-N

SMILES

CCC(C)CCCCCCCCCO.CC(=O)O

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCO.CC(=O)O

Canonical SMILES

CCC(C)CCCCCCCCCO.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Structure Volatility (Relative to 1-Dodecanol) Notable Applications/Properties
1-Dodecanol, 10-methyl-, acetate, (R)- Branched C12, 10-methyl, (R)-config Moderate (estimated) Potential chiral pheromone activity
1-Dodecanol acetate Linear C12, acetylated terminal -OH High Antimicrobial agent; polymer additive
Ethyl acetate Short-chain ester (C4) Very high Solvent; flavoring agent
2-Ethylhexyl acetate Branched C8 ester Moderate Plasticizer; fragrance component
(E)-9,11-Dodecadienyl acetate Unsaturated C12 ester Low Lepidopteran pheromone mimic

Key Observations :

  • Branching and Chirality: The 10-methyl group in the target compound reduces its volatility compared to linear 1-dodecanol acetate, as branching typically lowers vapor pressure . The (R)-configuration may enhance enantioselective binding in biological systems, similar to pheromone-binding proteins in insects .
  • Chain Length : Longer chains (e.g., C12 vs. C4 in ethyl acetate) increase hydrophobicity, favoring applications in lipid-rich environments like bacterial membranes or polymer matrices .

Bioactivity and Functional Roles

Table 2: Comparative Bioactivity Profiles

Compound Antimicrobial Activity Antioxidant Potential Role in Degradation Pathways
1-Dodecanol, 10-methyl-, acetate, (R)- Not directly studied; inferred moderate activity based on structural analogs Not reported Likely recalcitrant due to branching
1-Dodecanol Strong (disrupts bacterial membranes) Moderate (IC50: 21.14–68.24 µg/mL in DPPH assay) Degraded into carboxylic acids (e.g., acetic acid) via esterases
2-Phenylethyl acetate Moderate (Gram-positive bacteria) Low Hydrolyzed to 2-phenylethanol
Linoleic acid Weak High Intermediate in β-oxidation

Key Observations :

  • Antimicrobial Efficacy: Linear 1-dodecanol exhibits stronger antibacterial effects than its esters, attributed to its free hydroxyl group disrupting membrane integrity . Branched esters like the target compound may show reduced activity due to steric hindrance.
  • Biodegradability: Linear esters (e.g., 1-dodecanol acetate) are hydrolyzed by bacterial esterases into alcohols and acetic acid, facilitating microbial assimilation . Branched analogs are less efficiently degraded, as seen in polyolefin degradation studies .

Table 3: Utilization in Industrial Processes

Compound Role in Polymer Chemistry Flavor/Fragrance Contribution Environmental Persistence
1-Dodecanol, 10-methyl-, acetate, (R)- Potential chain extender in polyesters (inferred) Likely low (specialized pheromones) High (branched structure)
1-Dodecanol Initiator in polylactide synthesis Herbal/fruity notes in wines Moderate (readily biodegraded)
n-Hexyl acetate Solvent for resins Apple-like aroma in foods Low (volatile; short half-life)

Key Observations :

  • Polymer Science: 1-Dodecanol is used as an initiator in polylactide polymerization, while its esters may act as plasticizers or stabilizers . Branched esters could modify polymer crystallinity but are less studied.
  • Environmental Impact : Branched esters persist longer in ecosystems due to resistance to enzymatic cleavage, posing challenges for waste management .

Preparation Methods

Asymmetric Synthesis via Hydrolytic Kinetic Resolution of Epoxides

One of the primary synthetic strategies reported involves the hydrolytic kinetic resolution of terminal mono- and bis-epoxides to generate the chiral alcohol intermediate, which is then converted to the acetate ester. Chow and Kitching (2002) described this approach, which allows access to both (R)- and (S)-enantiomers of 10-methyldodecyl acetate with high enantiomeric purity.

  • The process starts with the preparation of epoxides from suitable unsaturated precursors.
  • Hydrolytic kinetic resolution selectively opens the epoxide ring to yield an enantiomerically enriched alcohol.
  • The chiral alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst to produce the acetate ester.

This method benefits from the use of chiral synthons and kinetic resolution to achieve enantiomeric excesses suitable for pheromone applications.

Chiral Auxiliary-Mediated Asymmetric Induction

Another approach involves the use of chiral auxiliaries to induce asymmetry during the synthesis of the alcohol intermediate. A notable example uses (S)-(-)-prolinol as a chiral auxiliary to generate the chiral center with enantiomeric excesses (ee) up to 74% for the (R)-enantiomer and 80% for the (S)-enantiomer.

  • The synthesis begins with a racemic or prochiral precursor.
  • The chiral auxiliary is attached to guide the formation of the desired stereochemistry.
  • Diastereomeric intermediates formed are separated by high-performance liquid chromatography (HPLC) to enhance enantiomeric purity.
  • The auxiliary is subsequently removed, and the free chiral alcohol is acetylated to yield the target acetate.

This method offers an option for asymmetric induction with moderate to high enantiomeric excess and is adaptable for producing both enantiomers.

Synthesis from Alkyl Halides and Chiral Alcohols

A practical synthetic route to (R)-10-methyldodecanol involves alkylation reactions starting from 8-bromooctane and chiral alcohol precursors. For example, (S)-10-methyl-1-dodecanol has been synthesized by coupling 8-bromooctane with appropriate chiral synthons under controlled conditions.

  • The reaction typically proceeds through nucleophilic substitution.
  • The resulting chiral alcohol is purified and characterized by NMR and optical rotation.
  • Subsequent acetylation with acetic anhydride in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the acetate ester.

This method is useful for preparing enantiomerically pure alcohols and their acetate esters, with yields around 60-70% reported for the acetylation step.

Summary Table of Preparation Methods

Method Key Steps Enantiomeric Excess (ee) Typical Yield (%) Notes
Hydrolytic Kinetic Resolution of Epoxides Epoxide formation → kinetic resolution → acetylation High (up to >90%) Moderate to High Uses chiral synthons; well-suited for pheromones
Chiral Auxiliary-Mediated Asymmetric Induction Chiral auxiliary attachment → diastereomer separation → auxiliary removal → acetylation Up to 74-80% Moderate Employs (S)-(-)-prolinol; HPLC purification
Alkylation of Alkyl Halides with Chiral Alcohols Nucleophilic substitution → purification → acetylation High (dependent on chiral precursor) 60-70 (acetylation) Uses EDC/DMAP catalysis for acetylation

Detailed Research Findings and Analytical Data

  • NMR and Optical Rotation: The chiral alcohol intermediates and final acetate products are characterized by proton and carbon NMR spectroscopy, confirming the presence of the methyl branch and acetate functional group. Optical rotation measurements confirm the enantiomeric configuration (R or S).

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is critical for separating diastereomers and improving enantiomeric purity, especially when chiral auxiliaries are employed.

  • Catalysts and Reagents: Acetylation typically uses acetic anhydride or acetyl chloride, with catalysts such as DMAP or carbodiimides (e.g., EDC) to promote ester formation under mild conditions.

  • Applications: The (R)-10-methyldodecyl acetate is a biologically active pheromone component, making its stereochemical purity essential for efficacy in pest control and ecological studies.

Q & A

Q. What analytical methods are suitable for quantifying 1-dodecanol derivatives in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification due to its sensitivity and specificity. For example, in biodegradation studies, GC-MS analysis of Aeromonas caviae cultures revealed 1-dodecanol as a major intermediate (54.48% peak area, retention time 8.623 min) during polyhydroxybutyrate (PHB) depolymerization . Methodological considerations include optimizing extraction solvent volumes (e.g., 140 µL of 1-dodecanol for rare earth element analysis) to balance efficiency and interference .

Q. How does 1-dodecanol function as a solvent in experimental workflows?

1-Dodecanol is employed as a homogeneous solvent in liquid-liquid extractions due to its immiscibility with aqueous phases. Studies on samarium extraction highlight its role in minimizing organic phase volume while maximizing analyte recovery. A volume of 140 µL was experimentally validated as optimal, balancing extraction efficiency and practical handling .

Q. What are the key thermodynamic properties of 1-dodecanol under standard laboratory conditions?

1-Dodecanol exhibits a melting point of 24°C and boiling point of 259°C. Phase behavior under high pressure (e.g., 1.5 GPa) was studied using diamond anvil cell (DAC) experiments and FTIR spectroscopy, revealing structural polymorphism critical for lubrication and material science applications .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation, acetylation) alter 1-dodecanol’s binding affinity in biochemical systems?

Competitive fluorescence binding assays using pheromone-binding proteins (e.g., Grapholita molesta PBP1) demonstrate that acetylation reduces ligand affinity. For instance, (E)-8-dodecyl acetate caused 90% fluorescence quenching at 4 µM, while unmodified 1-dodecanol showed <50% quenching under identical conditions, suggesting steric or electronic effects from functional groups . Advanced molecular docking simulations could further elucidate these interactions.

Q. What role does 1-dodecanol play in enzymatic biodegradation pathways?

In Bacillus spp., 1-dodecanol is a key intermediate in low-density polyethylene (LDPE) degradation. GC-MS profiles identified it alongside carboxylic acids, indicating β-oxidation pathways. Esterase activity (0.608 U/mL) correlated with its production, suggesting enzymatic cleavage of ester bonds in polymers . Metatranscriptomic analysis of microbial consortia could clarify regulatory mechanisms.

Q. How does high-pressure environments affect the phase behavior of 1-dodecanol?

Ex-situ FTIR and μDSC analyses under pressures up to 1.5 GPa revealed pressure-induced crystallization and solid-liquid equilibria shifts. These findings are critical for designing superlubrication systems, where 1-dodecanol’s polymorphic transitions reduce friction coefficients by 60–80% in tribological tests .

Q. What are the challenges in synthesizing enantiomerically pure (R)-10-methyl-1-dodecanol acetate?

While direct evidence is limited, analogous syntheses (e.g., chiral acetate derivatives) require asymmetric catalysis or enzymatic resolution. For example, Trichoderma asperellum produces volatile 1-dodecanol derivatives via fatty acid metabolism, suggesting biotechnological routes for enantioselective synthesis . Purity validation via chiral HPLC or NMR is essential.

Methodological Notes

  • Contradictions in Data : shows weaker binding of 1-dodecanol compared to acetylated analogs, while highlights its prominence in biodegradation. This discrepancy underscores context-dependent functionality (e.g., protein-ligand vs. enzymatic systems).
  • Limitations : Most studies focus on 1-dodecanol rather than the 10-methyl-(R)-acetate derivative. Extrapolation requires caution, as methyl and acetyl groups alter hydrophobicity and stereochemical interactions.

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